molecular formula C17H15ClN2O B2862697 4-(4-chlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 344282-50-4

4-(4-chlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B2862697
CAS No.: 344282-50-4
M. Wt: 298.77
InChI Key: DYNYOPQNLHUZKT-UHFFFAOYSA-N
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Description

The compound “4-(4-chlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone” is a complex organic molecule. It contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms. This ring is substituted with a 4-chlorophenyl group and a 3-methylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazinone ring, possibly through a condensation reaction or a cyclization reaction. The phenyl groups could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazinone ring, with the phenyl rings attached at the 4 and 6 positions. The chlorine atom on the 4-chlorophenyl group and the methyl group on the 3-methylphenyl group would be expected to have an impact on the chemical properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyridazinone ring might be involved in reactions such as hydrogenation or halogenation. The phenyl rings could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom might increase the compound’s polarity, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

Efficient Preparative Separation

A study by Cheng et al. (2019) discusses the efficient preparative separation of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone enantiomers using polysaccharide-based stationary phases. This compound is a key synthetic intermediate for the cardiotonic agent levosimendan, highlighting its importance in pharmaceutical synthesis. The study presents two preparative methods suitable for the pharmaceutical industry, emphasizing the role of chromatographic techniques in the economic preparation of these intermediates (Cheng et al., 2019).

Crystal Structure Analysis

Daoui et al. (2021) conducted crystal structure and Hirshfeld surface analysis of a pyridazinone derivative, illustrating the molecular geometry and intermolecular interactions. This kind of analysis is crucial for understanding the physical and chemical properties of these compounds, which can inform their practical applications (Daoui et al., 2021).

Biological Activity and Applications

Anticancer and Antimicrobial Agents

Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds incorporating 4-chlorophenyl and pyrazoline, showing significant anticancer and antimicrobial activities. This study underlines the potential of pyridazinone derivatives in developing new pharmaceutical agents (Katariya et al., 2021).

Base Oil Improvement

Nessim (2017) explored the synthesis of Pyridazinone derivatives for base oil improvement, demonstrating their utility as antioxidants and corrosion inhibitors. This application extends beyond pharmaceuticals into industrial and material science, showcasing the versatility of these compounds (Nessim, 2017).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine or materials science .

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c1-11-3-2-4-13(9-11)16-10-15(17(21)20-19-16)12-5-7-14(18)8-6-12/h2-9,15H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNYOPQNLHUZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=O)C(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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